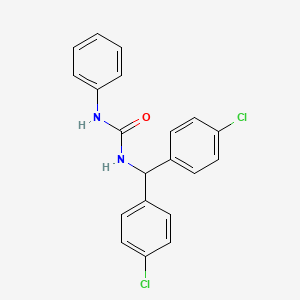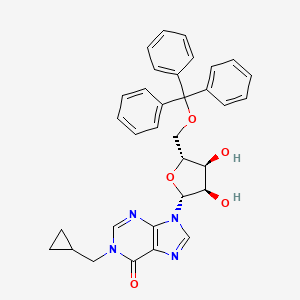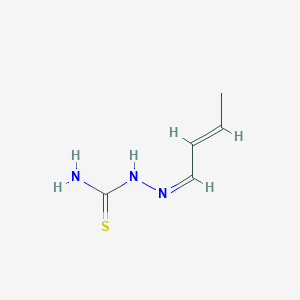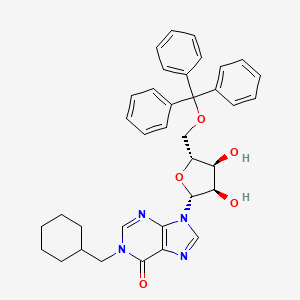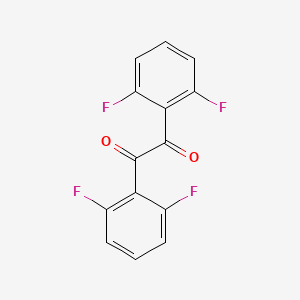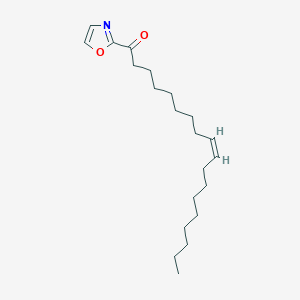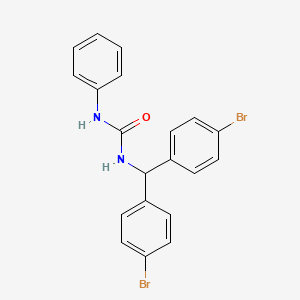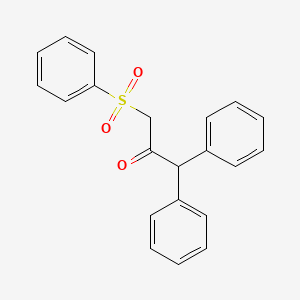
1,2-Bis(2,3,4-trifluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H6F6O2 It is a derivative of benzil, where the phenyl groups are substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidation of the corresponding diol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to the corresponding diol or other reduced forms.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with dimethoxy groups instead of trifluoromethyl groups.
1,2-bis(4-bromophenyl)ethane-1,2-dione: Contains bromine atoms instead of fluorine atoms.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Similar structure but with trifluoromethyl groups at different positions on the phenyl rings
Uniqueness
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and interactions with biological targets. This unique substitution pattern imparts distinct properties that differentiate it from other similar compounds.
properties
Molecular Formula |
C14H4F6O2 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H4F6O2/c15-7-3-1-5(9(17)11(7)19)13(21)14(22)6-2-4-8(16)12(20)10(6)18/h1-4H |
InChI Key |
PWUSEBWVFQBDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)C2=C(C(=C(C=C2)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



